molecular formula C7H9N B3359725 2-Cyclopropyl-1H-pyrrole CAS No. 87385-10-2

2-Cyclopropyl-1H-pyrrole

Cat. No. B3359725
CAS RN: 87385-10-2
M. Wt: 107.15 g/mol
InChI Key: RBRSDRXUCWYLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Cyclopropyl-1H-pyrrole” is a type of pyrrole compound. Pyrrole compounds are heterocyclic aromatic organic compounds that consist of a five-membered ring with the formula C4H4NH .


Synthesis Analysis

Pyrrole compounds can be synthesized through various methods. One common method is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .


Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions. For instance, they can react with carbenes to form cyclopropane structures . They can also undergo protodeboronation, a reaction that involves the removal of a boron atom from a boronic ester .


Physical And Chemical Properties Analysis

Pyrrole compounds have unique physical and chemical properties. For example, they are generally light-sensitive and air-sensitive . They also have a specific molecular weight and a defined InChI string, which is a textual identifier for chemical substances designed to provide a standard way to encode molecular information .

Mechanism of Action

The mechanism of action of pyrrole compounds can vary depending on the specific compound and its application. For instance, in the formation of a carbene, such as dichlorocarbene, the central carbon atom is hybridized .

Safety and Hazards

Pyrrole compounds can pose certain safety hazards. For instance, they can be flammable and toxic if swallowed . They can also cause skin irritation, serious eye damage, and respiratory irritation . Therefore, it’s important to handle these compounds with care, using appropriate safety measures.

Future Directions

The future directions of research on pyrrole compounds are promising. For instance, a recent report indicated that pyrrole-2-carboxaldehydes may have various future possible uses . Moreover, new synthetic pathways are being developed for the preparation of pyrrole compounds, which could lead to the discovery of new compounds with unique properties .

properties

IUPAC Name

2-cyclopropyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-2-7(8-5-1)6-3-4-6/h1-2,5-6,8H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRSDRXUCWYLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521151
Record name 2-Cyclopropyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87385-10-2
Record name 2-Cyclopropyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-1H-pyrrole
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-1H-pyrrole
Reactant of Route 3
2-Cyclopropyl-1H-pyrrole
Reactant of Route 4
2-Cyclopropyl-1H-pyrrole
Reactant of Route 5
2-Cyclopropyl-1H-pyrrole
Reactant of Route 6
2-Cyclopropyl-1H-pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.